d-Myo-inositol-1,4,5-triphosphate

Description

Conceptual Framework of d-Myo-inositol-1,4,5-triphosphate as a Second Messenger

IP3 functions as a soluble second messenger, a key component in the intricate communication network within cells. wikipedia.org This signaling cascade typically begins when an extracellular signal, such as a hormone or neurotransmitter, binds to a specific receptor on the cell surface. This binding activates an enzyme called phospholipase C (PLC). wikipedia.orgyoutube.com PLC then cleaves a membrane-bound phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two distinct molecules: diacylglycerol (DAG) and IP3. wikipedia.org

While DAG remains in the plasma membrane to activate other signaling pathways, the water-soluble IP3 molecule is released into the cytoplasm. wikipedia.org From there, it diffuses through the cell to its specific target: the IP3 receptor. wikipedia.orgyoutube.com This receptor is a ligand-gated calcium (Ca2+) channel located on the membrane of the endoplasmic reticulum (ER), a major intracellular calcium store. wikipedia.orgnih.gov The binding of IP3 to its receptor triggers the opening of the channel, allowing the rapid release of stored Ca2+ into the cytoplasm. wikipedia.orgyoutube.com This surge in cytosolic Ca2+ concentration is a fundamental signal that orchestrates a wide array of cellular responses, from muscle contraction and secretion to gene transcription and cell proliferation. wikipedia.orgmdpi.com

The action of IP3 is transient. It is rapidly metabolized by cellular enzymes, ensuring that the calcium signal is precisely controlled in both space and time. This tight regulation is essential for maintaining cellular homeostasis and preventing the detrimental effects of prolonged high calcium levels.

Historical Context of the Inositol (B14025) Phosphate (B84403) Signaling Pathway Discovery

The journey to understanding the significance of inositol phosphates in cellular signaling has been a long and incremental process. The story begins with the isolation of inositol itself by Scherer in the mid-19th century. nih.gov It was later established as a component of lipids in bacteria and eukaryotes. nih.gov

A pivotal moment came in the 1950s with the work of Lowell and Mabel Hokin, who observed that certain neurotransmitters and hormones stimulated the turnover of inositol lipids in various tissues. This "phosphatidylinositol effect" was a key clue that these lipids were involved in cell signaling, but the precise mechanism remained elusive for decades.

The breakthrough came in the early 1980s. In 1981, Michell and his colleagues demonstrated that the hydrolysis of PIP2 was a critical event in cellular calcium mobilization. wikipedia.org This was followed by the landmark discovery in 1984 that IP3, one of the products of PIP2 hydrolysis, acts as a second messenger that travels through the cytoplasm to the endoplasmic reticulum, where it stimulates the release of calcium. wikipedia.org This finding, a culmination of years of research by numerous scientists, firmly established the inositol phosphate signaling pathway as a major mechanism for intracellular communication.

Overview of this compound's Central Role in Intracellular Calcium Dynamics

The primary and most well-established function of IP3 is the mobilization of calcium from intracellular stores. tocris.comnih.gov The endoplasmic reticulum (in non-muscle cells) and the sarcoplasmic reticulum (in muscle cells) act as the cell's main calcium reservoirs, maintaining a very low concentration of free Ca2+ in the cytoplasm under resting conditions.

Upon its generation, IP3 diffuses to the ER and binds to IP3 receptors (IP3Rs). wikipedia.orgnih.gov There are three main isoforms of the IP3R (IP3R1, IP3R2, and IP3R3), each with distinct properties and tissue distribution. numberanalytics.comnih.gov The binding of IP3 to its receptor is a cooperative process, and it also requires the presence of calcium itself for full activation, a phenomenon known as calcium-induced calcium release (CICR). nih.gov This dual regulation by both IP3 and Ca2+ allows for the generation of complex calcium signals, such as oscillations and waves, that can encode specific information within the cell.

The IP3-mediated release of Ca2+ is a fundamental event that triggers a vast number of downstream cellular processes. These include:

Muscle Contraction: In smooth muscle cells, the rise in cytosolic Ca2+ initiated by IP3 leads to the activation of contractile proteins. wikipedia.org

Neurotransmission: In the nervous system, IP3-mediated calcium release is involved in processes like neurotransmitter release and synaptic plasticity. numberanalytics.com The cerebellum, for instance, has a high concentration of IP3 receptors. wikipedia.org

Secretion: The release of hormones and other molecules from secretory vesicles is often a calcium-dependent process triggered by IP3.

Gene Expression: Changes in intracellular calcium can influence the activity of transcription factors, thereby altering gene expression patterns.

Cell Growth and Proliferation: The regulation of the cell cycle and cell division is intricately linked to calcium signaling, with IP3 playing a crucial role. wikipedia.org

The termination of the IP3 signal is as important as its initiation. IP3 can be dephosphorylated by inositol polyphosphate 5-phosphatase to inositol 1,4-bisphosphate, or phosphorylated by inositol 1,4,5-trisphosphate 3-kinase to inositol 1,3,4,5-tetrakisphosphate, both of which are inactive in releasing calcium from the ER. nih.gov This rapid metabolism ensures that the calcium signal is brief and localized.

Interactive Data Table: Properties of this compound

| Property | Value | Source |

| IUPAC Name | [(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate | wikipedia.org |

| Molecular Formula | C6H15O15P3 | wikipedia.org |

| Molar Mass | 420.096 g/mol | wikipedia.org |

| Function | Second messenger for intracellular Ca2+ mobilization | wikipedia.orgtocris.com |

| Source | Hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) | wikipedia.org |

| Target Receptor | Inositol 1,4,5-trisphosphate receptor (IP3R) | wikipedia.orgnih.gov |

| Effect of Binding | Release of Ca2+ from the endoplasmic reticulum | wikipedia.orgnih.gov |

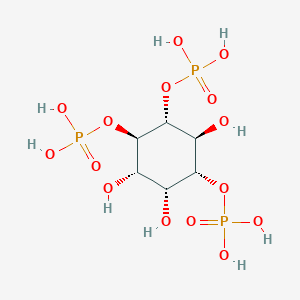

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[(1R,2S,3R,4R,5S,6R)-2,3,5-trihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)/t1-,2+,3+,4-,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMWCIQZXVOZEGG-XJTPDSDZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@@H]([C@H]([C@@H]([C@H]([C@@H]1OP(=O)(O)O)O)OP(=O)(O)O)OP(=O)(O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15O15P3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80893598 | |

| Record name | Inositol 1,4,5-trisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | myo-Inositol 1,4,5-trisphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

85166-31-0 | |

| Record name | Ins(1,4,5)P3 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85166-31-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1D-myo-inositol 1,4,5-trisphosphate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03401 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Inositol 1,4,5-trisphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80893598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INOSITOL 1,4,5-TRISPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MU34XVK5NR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | myo-Inositol 1,4,5-trisphosphate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001498 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

D Myo Inositol 1,4,5 Triphosphate Biosynthesis and Metabolic Regulation

Enzymatic Generation of d-Myo-inositol-1,4,5-triphosphate

The creation of IP3 is an enzymatic process that relies on a specific membrane-bound phospholipid as its substrate and a family of enzymes to catalyze the reaction.

This compound is generated from the hydrolysis of Phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the inner leaflet of the plasma membrane. nih.govsinobiological.com PIP2 serves as the direct precursor for the formation of IP3 and diacylglycerol (DAG), another important second messenger. sinobiological.comnih.gov The availability of PIP2 in the plasma membrane is crucial for the timely and efficient production of IP3 upon cellular stimulation.

The hydrolysis of PIP2 to generate IP3 and DAG is catalyzed by a family of enzymes known as phosphoinositide-specific phospholipase C (PLC). nih.gov There are several isoforms of PLC in mammals, which are classified into six subfamilies: β, γ, δ, ε, ζ, and η. nih.govcellsignal.com Each isoform exhibits distinct mechanisms of activation and is linked to different upstream signaling pathways. cellsignal.com

PLC-β isoforms are primarily activated by G protein-coupled receptors (GPCRs), through direct interaction with the Gαq or Gβγ subunits of heterotrimeric G proteins. nih.gov

PLC-γ isoforms are activated by receptor tyrosine kinases (RTKs). This activation involves the recruitment of PLC-γ to the activated receptor via its SH2 domains, followed by tyrosine phosphorylation of the PLC-γ enzyme.

PLC-ε can be activated by both GPCRs and RTKs, as well as by Ras family small GTPases. nih.gov

PLC-δ isoforms are thought to be regulated by intracellular calcium levels, acting as amplifiers of calcium signals initiated by other PLC isoforms. researchgate.net

The diversity of PLC isoforms allows for the integration of various extracellular signals into the IP3 signaling pathway.

Extracellular Stimuli and Receptor-Mediated Activation of IP3 Production

The production of IP3 is a key event in the signal transduction of many extracellular stimuli, which are detected by specific cell surface receptors. These receptors, upon binding to their ligands, initiate intracellular signaling cascades that lead to the activation of PLC enzymes.

A large number of hormones, neurotransmitters, and other signaling molecules exert their effects through GPCRs that couple to the activation of PLC. youtube.com When a ligand binds to a GPCR, the receptor undergoes a conformational change that activates an associated heterotrimeric G protein. youtube.com For PLC activation, the Gαq subunit is typically involved. youtube.com The activated Gαq subunit, bound to GTP, dissociates from the Gβγ dimer and directly activates PLC-β isoforms. youtube.comyoutube.com In some cases, the Gβγ subunits can also contribute to the activation of PLC-β and PLC-ε. nih.gov

Growth factors and other stimuli that bind to RTKs also trigger the production of IP3. numberanalytics.com The binding of a ligand to its RTK induces receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular domain of the receptor. sinobiological.comnih.gov These phosphotyrosine residues serve as docking sites for the SH2 domains of various signaling proteins, including PLC-γ isoforms. nih.gov Upon recruitment to the activated receptor, PLC-γ is itself phosphorylated on tyrosine residues, which leads to its enzymatic activation and the subsequent hydrolysis of PIP2 to generate IP3. sinobiological.comnih.gov

B-cell antigen receptor (BCR): Antigen binding to the BCR initiates a signaling cascade that involves the activation of Src-family kinases (such as Lyn) and Syk tyrosine kinase. nih.govmednexus.org These kinases phosphorylate adapter proteins, including B-cell linker (BLNK). mednexus.org Phosphorylated BLNK then recruits and facilitates the activation of Bruton's tyrosine kinase (Btk) and PLC-γ2. mednexus.org Activated PLC-γ2 cleaves PIP2, generating IP3 and DAG, which are essential for B-cell activation, proliferation, and differentiation. mednexus.orgresearchgate.net

T-cell receptor (TCR)/CD3 complex: Upon recognition of an antigen-MHC complex, the TCR, in conjunction with the CD3 complex and co-receptors like CD4 or CD8, initiates a signaling pathway. youtube.comnih.gov This leads to the activation of the Src-family kinase Lck, which phosphorylates immunoreceptor tyrosine-based activation motifs (ITAMs) within the CD3 complex. youtube.com The phosphorylated ITAMs recruit and activate ZAP-70, another tyrosine kinase. youtube.com Activated ZAP-70 then phosphorylates downstream adapter proteins like LAT (Linker for Activation of T cells), which in turn recruits and activates PLC-γ1. youtube.com The resulting production of IP3 is critical for T-cell activation and effector functions. researchgate.net

Platelet-Derived Growth Factor Receptor (PDGFR): PDGF binding to its receptor, an RTK, induces receptor dimerization and autophosphorylation on multiple tyrosine residues. sinobiological.com These phosphotyrosine residues create docking sites for the SH2 domains of PLC-γ. nih.govnih.gov The binding of PLC-γ to the activated PDGFR leads to its phosphorylation and activation, resulting in the hydrolysis of PIP2 and the generation of IP3. sinobiological.comnih.gov This pathway is crucial for cell growth, proliferation, and migration. nih.gov

| Receptor | Key Signaling Intermediates | PLC Isoform |

| B-cell antigen receptor (BCR) | Lyn, Syk, BLNK, Btk | PLC-γ2 |

| T-cell receptor (TCR)/CD3 complex | Lck, ZAP-70, LAT | PLC-γ1 |

| Platelet-Derived Growth Factor Receptor (PDGFR) | Receptor autophosphorylation | PLC-γ |

Mechanisms of this compound Degradation and Homeostatic Control

The intracellular concentration of the second messenger this compound (Ins(1,4,5)P3 or IP3) is meticulously regulated to ensure the precise control of calcium (Ca2+) signaling. Following its synthesis from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C, IP3 levels are controlled by two primary metabolic pathways. nih.govyoutube.com These pathways involve either dephosphorylation by a family of phosphatases or phosphorylation by specific kinases, which not only terminate the IP3 signal but can also generate other biologically active inositol (B14025) phosphate (B84403) messengers. nih.govnih.gov This tight regulation is essential for shaping the spatial and temporal characteristics of intracellular Ca2+ signals.

Inositol Polyphosphate 5-Phosphatases

A principal route for the metabolic inactivation of IP3 is through dephosphorylation at the 5-position of the inositol ring, a reaction catalyzed by inositol polyphosphate 5-phosphatases (5-phosphatases). merckmillipore.comwikipedia.org This enzymatic action hydrolyzes IP3 to produce d-myo-inositol-1,4-bisphosphate (Ins(1,4)P2), a molecule that is not a potent agonist for IP3 receptors and thus terminates the Ca2+ release signal. nih.gov

The 5-phosphatase family is diverse, comprising ten known mammalian enzymes, each with distinct tissue distributions, subcellular localizations, and regulatory properties. wikipedia.orgnih.gov These enzymes are broadly classified into types based on their substrate specificities. For instance, Type I 5-phosphatase acts on soluble substrates like IP3 and inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4), while Type II enzymes can dephosphorylate both soluble inositols and lipid substrates such as phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P2) and phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3). merckmillipore.comnih.gov This diversity allows for specific and localized control over phosphoinositide signaling in various cellular contexts, including synaptic vesicle recycling, insulin (B600854) signaling, and immune cell function. nih.gov

Table 1: Selected Mammalian Inositol Polyphosphate 5-Phosphatases and Their Characteristics

| Enzyme | Common Substrates | Key Cellular Roles/Characteristics | Associated Human Disease |

|---|---|---|---|

| Type I 5-phosphatase | Ins(1,4,5)P3, Ins(1,3,4,5)P4 | Targeted to membranes via prenylation; involved in terminating Ca2+ signals. merckmillipore.com | N/A |

| SHIP1 (INPP5D) | PtdIns(3,4,5)P3, Ins(1,3,4,5)P4 | Primarily expressed in hematopoietic cells; negatively regulates immune cell activation and proliferation. nih.gov | Inflammatory disorders, leukemia |

| SHIP2 (INPPL1) | PtdIns(3,4,5)P3 | Widely expressed; implicated as a negative regulator of insulin signaling and glucose homeostasis. nih.gov | Type 2 diabetes, obesity |

| OCRL | PtdIns(4,5)P2 | Located in the Golgi apparatus; involved in vesicular trafficking. merckmillipore.comnih.gov | Lowe oculocerebrorenal syndrome nih.gov |

| Synaptojanin 1 | PtdIns(4,5)P2 | Enriched in nerve terminals; plays a critical role in synaptic vesicle endocytosis and recycling. merckmillipore.com | Parkinson's disease, epilepsy |

Inositol Trisphosphate 3-Kinases

The second major pathway for IP3 metabolism is phosphorylation by ATP-dependent inositol trisphosphate 3-kinases (IP3Ks). wikipedia.org These enzymes specifically catalyze the transfer of a phosphate group to the 3-position of the inositol ring, converting IP3 into d-myo-inositol-1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4 or IP4). wikipedia.orgresearchgate.netscispace.com This reaction serves a dual purpose: it terminates the IP3 signal by decreasing its concentration, and it generates IP4, which is itself a second messenger implicated in regulating Ca2+ homeostasis and other cellular processes. researchgate.netscispace.com

Kinetic studies have revealed that IP3Ks generally have a higher affinity for IP3 but a lower maximal velocity (Vmax) compared to 5-phosphatases. nih.gov This suggests that at low agonist stimulation and consequently low IP3 levels, the kinase pathway may be the predominant route of metabolism. nih.gov Three distinct genes encode the mammalian IP3K isoforms (A, B, and C), which exhibit different tissue expression patterns and regulatory mechanisms. wikipedia.orgnih.gov For example, IP3KA is highly expressed in neurons and localized to dendritic spines, suggesting a specialized role in neuronal function and memory. nih.govwikipedia.orgnih.gov

Table 2: Mammalian Inositol Trisphosphate 3-Kinase (IP3K) Isoforms

| Isoform | Primary Tissue Expression | Key Regulatory Features & Localization |

|---|---|---|

| ITPKA | Neurons (cerebellum, hippocampus), Testis wikipedia.orgnih.gov | Regulated by Ca2+/Calmodulin and protein kinase C. Localized to post-dendritic spines via an F-actin binding domain. nih.govnih.gov |

| ITPKB | Widely expressed, enriched in immune tissues. wikipedia.org | Can associate with the actin cytoskeleton, intracellular membranes, or be cytosolic, depending on tissue and proteolytic cleavage. nih.gov |

| ITPKC | Widely expressed | Less characterized than A and B isoforms, but also contributes to the overall cellular IP3 kinase activity. nih.gov |

Inositol Monophosphatases

Following the initial action of 5-phosphatases, the resulting inositol bisphosphate and subsequent monophosphate products are further dephosphorylated in a stepwise cascade. nih.gov The final step in this pathway is catalyzed by inositol monophosphatases (IMPs), which hydrolyze inositol monophosphate to yield free myo-inositol. nih.govmdpi.com For example, the degradation of IP3 can proceed via Ins(1,4)P2, which is then dephosphorylated to D-myo-inositol-4-phosphate before being acted upon by an inositol monophosphatase. nih.gov

This final dephosphorylation is critical for completing the inositol phosphate metabolic cycle. The liberated myo-inositol can then be transported to the plasma membrane and used for the resynthesis of phosphatidylinositol, replenishing the cell's supply of PIP2 and ensuring the potential for future rounds of signal transduction. nih.govmdpi.com Enzymes such as inositol monophosphatase 1 (IMPA1) and 2 (IMPA2) are key players in this process. nih.gov

Feedback Regulation of IP3 Levels by Intracellular Calcium Concentrations

The regulation of IP3 metabolism is intricately linked with its downstream effector, Ca2+. Intracellular Ca2+ concentrations exert complex feedback control over the IP3 signaling pathway, creating a system capable of generating sophisticated signaling patterns like oscillations and waves. nih.govnih.gov This feedback occurs at multiple levels and can be both positive and negative.

Positive Feedback:

Co-agonism at the IP3 Receptor: The IP3 receptor (IP3R) channel requires both IP3 and Ca2+ for robust activation. nih.gov A small initial release of Ca2+ increases the sensitivity of the IP3R to IP3, promoting further Ca2+ release from the endoplasmic reticulum. This process, known as calcium-induced calcium release (CICR), establishes a powerful positive feedback loop that rapidly amplifies the Ca2+ signal. nih.govnih.gov

Activation of Phospholipase C (PLC): Some isoforms of PLC, the enzyme responsible for generating IP3, are activated by elevated Ca2+ concentrations. researchgate.net This creates another positive feedback loop where the Ca2+ signal stimulates the production of more IP3, sustaining the signal.

Negative Feedback:

Inhibition of the IP3 Receptor: While activating at moderate concentrations, higher cytosolic Ca2+ levels are inhibitory to the IP3R channel. nih.gov This serves as a crucial shut-off mechanism that terminates Ca2+ release even when IP3 levels remain high, preventing runaway Ca2+ signals and contributing to the falling phase of Ca2+ oscillations. nih.gov

Activation of IP3 3-Kinase: IP3K activity is stimulated by Ca2+, often mediated by the Ca2+-binding protein calmodulin. nih.govresearchgate.net As Ca2+ levels rise, the increased activity of IP3K accelerates the conversion of IP3 to IP4. This lowers the concentration of IP3 available to bind to its receptor, thereby dampening the signal. researchgate.netresearchgate.net

Together, these interwoven positive and negative feedback loops involving Ca2+ allow the cell to precisely shape the frequency, amplitude, and duration of intracellular Ca2+ signals in response to external stimuli. nih.govresearchgate.net

Compound Names

Table 3: Chemical Compounds Mentioned in the Article

| Abbreviation / Common Name | Full Chemical Name |

|---|---|

| IP3 / Ins(1,4,5)P3 | This compound |

| PIP2 / PtdIns(4,5)P2 | Phosphatidylinositol 4,5-bisphosphate |

| IP4 / Ins(1,3,4,5)P4 | d-Myo-inositol-1,3,4,5-tetrakisphosphate |

| Ins(1,4)P2 | d-Myo-inositol-1,4-bisphosphate |

| PtdIns(3,4,5)P3 | Phosphatidylinositol 3,4,5-trisphosphate |

| Myo-inositol | Myo-inositol |

| Inositol-4-monophosphate | d-Myo-inositol-4-phosphate |

| ATP | Adenosine triphosphate |

| Ca2+ | Calcium ion |

| Calmodulin | Calmodulin |

Inositol 1,4,5 Trisphosphate Receptors Ip3rs : Structure, Gating, and Modulation

Molecular Architecture and Subtype Classification of IP3 Receptors

The IP3R is a large, complex protein with a sophisticated molecular architecture that enables its function as a ligand-gated ion channel. Understanding its structure is key to comprehending its role in cellular calcium signaling.

IP3Rs are massive tetrameric protein assemblies, with each subunit being a large polypeptide of approximately 2700 amino acids. nih.gov These four subunits come together to form a functional Ca²⁺ channel. nih.govnih.gov The assembly of these subunits results in a mushroom-shaped structure, with the majority of the protein residing in the cytosol and a smaller portion embedded within the ER membrane. nih.gov

In mammalian cells, there are three distinct subtypes of IP3R subunits, designated as IP3R1, IP3R2, and IP3R3, which are encoded by separate genes. nih.govnih.govnih.gov These subtypes can assemble into homotetramers, consisting of four identical subunits, or heterotetramers, composed of different subtypes. nih.govnih.govmolbiolcell.orgnih.gov The formation of heterotetramers significantly increases the diversity and complexity of Ca²⁺ signaling within cells, as the combination of different subunits can lead to channels with unique regulatory properties. molbiolcell.orgnih.govnih.gov For instance, studies have shown that in some cell types, heterotetrameric IP3Rs are the predominant species. portlandpress.com

The three IP3R subtypes are encoded by distinct genes: ITPR1, ITPR2, and ITPR3. nih.gov While they share a significant degree of sequence homology (60-70%), they exhibit distinct expression patterns across different tissues and developmental stages. nih.govnih.govembopress.org This differential expression contributes to the cell-type-specific nature of Ca²⁺ signaling. embopress.org

For example, IP3R1 is highly expressed in the cerebellum and other neuronal tissues. tandfonline.com IP3R2 is prominently found in cardiomyocytes and hepatocytes, while IP3R3 is often expressed in rapidly dividing cells. tandfonline.com The subtypes also differ in their affinity for IP3, with the general order of affinity being IP3R2 > IP3R1 > IP3R3. nih.govtandfonline.com These differences in expression and ligand affinity allow for fine-tuning of Ca²⁺ signals in response to various stimuli.

| IP3R Subtype | Gene | Primary Tissue Expression | Relative IP3 Affinity |

| IP3R1 | ITPR1 | Neurons (especially cerebellum) | Intermediate |

| IP3R2 | ITPR2 | Cardiomyocytes, Hepatocytes | Highest |

| IP3R3 | ITPR3 | Rapidly dividing cells, Epithelial cells | Lowest |

This table summarizes the genetic and key expression characteristics of the three IP3R subtypes.

Each IP3R subunit is organized into three main functional domains: the IP3 binding region, the coupling (or modulatory/regulatory) region, and the channel domain. nih.govtandfonline.com

IP3 Binding Region: Located at the N-terminus, this domain is responsible for recognizing and binding IP3. It is composed of a suppressor domain and the IP3-binding core (IBC). tandfonline.comresearchgate.net The suppressor domain modulates the affinity of the receptor for IP3. tandfonline.com

Coupling Region: This large central domain acts as a hub for various regulatory inputs, containing binding sites for numerous intracellular molecules and interacting proteins that modulate channel activity. tandfonline.com

Channel Domain: Situated at the C-terminus, this domain forms the pore of the channel through which Ca²⁺ ions are conducted across the ER membrane. nih.govtandfonline.com

The channel domain of each IP3R subunit contains six transmembrane helices (TM1-TM6) that anchor the receptor in the ER membrane. nih.govnih.govresearchgate.net These helices from the four subunits assemble to form the ion conduction pathway. nih.gov The pore itself is primarily lined by the TM6 helices from each of the four subunits. nih.gov

The ion conduction pathway features a selectivity filter, a narrow region that allows for the selective passage of Ca²⁺ ions. nih.govnih.gov This filter is formed by a loop of amino acids connecting two of the transmembrane helices. biorxiv.org The structure of the transmembrane region of IP3Rs shares similarities with other ion channels, such as ryanodine (B192298) receptors and voltage-gated cation channels. nih.gov

Recent advancements in cryo-electron microscopy (cryo-EM) have revolutionized our understanding of IP3R structure and function. nih.govnih.gov Cryo-EM has provided near-atomic resolution structures of the full-length IP3R in various conformational states, including ligand-free, IP3-bound, and Ca²⁺-bound states. nih.govnih.govnih.gov

These high-resolution structures have offered unprecedented insights into the gating mechanism of the channel. nih.govnih.gov They reveal how the binding of IP3 to the N-terminal domain induces conformational changes that are transmitted through the coupling region to the channel domain, ultimately leading to the opening of the pore. nih.gov Cryo-EM studies have also elucidated the architecture of the ion conduction pathway and the location of the gate that controls Ca²⁺ flow. nih.gov Furthermore, these studies have identified binding sites for other regulatory molecules, such as ATP and Ca²⁺ itself, providing a structural basis for the complex modulation of IP3R activity. nih.gov The ability to visualize the receptor in different states has been instrumental in understanding the dynamic process of channel activation and inactivation. nih.govresearchgate.net

Ligand Binding and Activation Mechanisms of IP3Rs

The activation of IP3Rs is a tightly regulated process that involves the coordinated binding of both IP3 and Ca²⁺. nih.govnih.gov IP3 binding is the initial and essential step for channel activation. nih.gov The binding of IP3 to the clam-like IP3-binding core (IBC) initiates a conformational change in the receptor. nih.gov

This initial conformational change induced by IP3 "primes" the receptor, making it more sensitive to activation by cytosolic Ca²⁺. nih.gov Subsequently, the binding of Ca²⁺ to distinct sites on the receptor triggers the final conformational change that opens the channel pore, allowing the rapid efflux of Ca²⁺ from the ER. nih.gov This phenomenon, where Ca²⁺ release is stimulated by Ca²⁺ itself, is known as Ca²⁺-induced Ca²⁺ release (CICR). nih.gov

Dual Allosteric Regulation by d-Myo-inositol-1,4,5-triphosphate and Calcium Ions

The gating of the IP3R channel is not governed by IP3 alone but is subject to a critical dual-ligand regulation by both IP3 and cytosolic Ca²⁺. nih.govresearchgate.net IP3 binding is an obligatory first step, but it is not sufficient to open the channel. nih.gov Instead, the binding of IP3 primes the receptor, inducing a conformational change that sensitizes it to the effects of cytosolic Ca²⁺. nih.govresearchgate.net Subsequently, the binding of Ca²⁺ to this primed receptor triggers the final conformational change that results in channel opening. nih.gov This mechanism establishes the IP3R as a coincidence detector, requiring the simultaneous presence of both elevated cytosolic IP3 and Ca²⁺ to become fully active. youtube.com This co-agonist regulation is a fundamental property that allows for fine-tuned control over intracellular Ca²⁺ release. researchgate.net

Mechanistic Basis of the Bell-Shaped Calcium Dependence of IP3R Activity

A hallmark of IP3R function is its biphasic, or "bell-shaped," response to cytosolic Ca²⁺ concentrations. cam.ac.uknih.gov In the presence of a constant, activating concentration of IP3, channel activity is potentiated by low or moderate concentrations of Ca²⁺. However, as the cytosolic Ca²⁺ concentration rises further, it becomes inhibitory, leading to channel closure. researchgate.netcam.ac.uknih.gov This biphasic regulation is essential for generating complex Ca²⁺ dynamics, such as oscillations. nih.gov

The mechanistic underpinning of this bell-shaped curve involves distinct Ca²⁺ binding sites with different affinities and effects. Low-affinity Ca²⁺ binding sites are responsible for the reduction in IP3R activity at higher Ca²⁺ concentrations. nih.gov Studies visualizing conformational changes have shown that IP3 and Ca²⁺ can have opposing effects on the receptor's structure. cam.ac.uknih.govnih.gov A proposed five-state model suggests a dual-ligand competition mechanism can explain the IP3-dependent regulation of this bell-shaped relationship without requiring complex allosteric changes in Ca²⁺ binding affinity. cam.ac.uknih.govnih.gov Mutations in key residues, such as K508 (critical for IP3 binding) or E2100 (a Ca²⁺ sensor), disrupt this characteristic biphasic response, highlighting the intricate interplay between the two ligands in gating the channel. cam.ac.uknih.govnih.gov

Role of Calcium-Induced Calcium Release (CICR) in Regenerative IP3R Signaling

The dual regulation of IP3Rs by IP3 and Ca²⁺ provides the basis for a positive feedback mechanism known as Calcium-Induced Calcium Release (CICR). researchgate.netmdpi.com In this process, a small amount of Ca²⁺ released through an open IP3R can diffuse locally and activate neighboring IP3Rs that have already been primed by IP3. nih.govresearchgate.net This localized, regenerative activation is a fundamental property for generating Ca²⁺ excitability. cam.ac.uk

This mechanism allows for the hierarchical organization of Ca²⁺ signals. At low levels of stimulation, the coordinated opening of a small cluster of IP3Rs generates discrete, localized Ca²⁺ release events known as "Ca²⁺ puffs". nih.govnih.gov As the stimulus intensity increases, Ca²⁺ diffusing from one puff can trigger activity in a neighboring cluster, leading to a regenerative Ca²⁺ wave that can propagate across the entire cell. nih.gov In cardiac muscle, Ca²⁺ release via IP3Rs can increase the frequency of Ca²⁺ sparks mediated by ryanodine receptors, another type of intracellular Ca²⁺ channel, demonstrating the integration of CICR into broader cellular signaling networks. ox.ac.ukmdpi.com

Regulation and Modulation of IP3R Function and Channel Activity

The function of IP3Rs is intricately regulated by a multitude of factors beyond its primary co-agonists. These regulatory layers, including subtype-specific properties, covalent modifications, and allosteric modulation by cellular metabolites, allow the cell to precisely tailor IP3R-mediated Ca²⁺ signals to specific physiological needs.

Differential Gating Properties and Ligand Affinities Among IP3R Subtypes

In vertebrates, three distinct IP3R subtypes (IP3R1, IP3R2, and IP3R3) are encoded by separate genes. nih.govsuny.edu These subtypes exhibit unique tissue distribution patterns and possess different regulatory properties, contributing to the diversity of Ca²⁺ signals. nih.gov A key difference lies in their affinity for IP3, with the general consensus being that IP3R2 has the highest affinity, followed by IP3R1, and then IP3R3 (IP3R2 > IP3R1 > IP3R3). nih.govsuny.edu

These subtypes also display differential responses to modulators. For instance, the relative IP3 sensitivity of IP3R1 and IP3R3 is dependent on intracellular pH; IP3R1 is more sensitive at an acidic pH of 6.8, whereas IP3R3 becomes more sensitive at an alkaline pH of 7.5. ox.ac.uk Furthermore, the effects of Ca²⁺ on IP3 binding can differ between subtypes. suny.edu These intrinsic differences in ligand affinity and regulation allow cells to generate distinct subcellular Ca²⁺ transients by expressing specific IP3R subtypes in different organelles or cellular regions. semanticscholar.org

| Property | IP3R1 | IP3R2 | IP3R3 |

| IP3 Affinity | Intermediate | Highest | Lowest |

| PKA Phosphorylation Effect | Potentiation | Potentiation | Little to no effect |

| pH Sensitivity (IP3 EC50) | Less sensitive to alkalinization | - | More sensitive to alkalinization |

| Ca²⁺-activation Curve | Shifted by H⁺ | - | Unaffected by H⁺ |

Covalent Modifications: Phosphorylation by Protein Kinases (e.g., PKA), Ubiquitination, Nitrosylation, and Transglutaminase-Mediated Cross-Linking

Post-translational modifications provide a dynamic mechanism for regulating IP3R activity.

Phosphorylation: IP3Rs are substrates for numerous protein kinases. Phosphorylation by cAMP-dependent protein kinase (PKA) potentiates IP3-evoked Ca²⁺ release through IP3R1 and IP3R2 but has minimal effect on IP3R3. nih.govnih.gov For IP3R1, PKA phosphorylates two key residues (S¹⁵⁸⁹ and S¹⁷⁵⁵), which increases the channel's open probability without significantly affecting ligand binding. nih.gov Other kinases, including protein kinase C (PKC) and Ca²⁺/calmodulin-dependent protein kinase II (CaM kinase II), also phosphorylate the receptor, allowing for complex integration of various signaling pathways. nih.gov

Ubiquitination: Activated IP3Rs can be targeted for degradation through the ubiquitin-proteasome pathway in a process known as ER-associated degradation (ERAD). nih.govnih.gov The conformational change that occurs upon channel opening exposes sites that are recognized by the ERAD machinery, including the erlin1/2 complex. nih.govsuny.edu This leads to the recruitment of an E3 ligase, the ubiquitination of the receptor, and its subsequent removal and degradation. nih.gov This mechanism serves to attenuate Ca²⁺ signals and allows the cell to adapt to prolonged stimulation. nih.gov

Nitrosylation: The receptor can be modified by S-nitrosylation, a reaction with nitric oxide (NO). Exogenous NO has been shown to induce Ca²⁺ release from IP3R-sensitive stores by modifying cysteine residues on the channel, suggesting a direct link between NO signaling and IP3R-mediated Ca²⁺ release. nih.govnih.gov

Transglutaminase-Mediated Cross-Linking: The Ca²⁺-dependent enzyme transglutaminase 2 (TG2) can catalyze the formation of an isopeptide bond between a specific glutamine residue (Gln²⁷⁴⁶) and a lysine residue on IP3R1. nih.gov This post-translational cross-linking suppresses the channel's Ca²⁺ signaling activity and has been implicated in the pathology of Huntington's disease. nih.govnih.gov

Allosteric Regulation by Endogenous Metabolites (e.g., ATP, cAMP, H+, NADH, Redox State)

The cellular metabolic state can directly influence IP3R function through allosteric regulation by various endogenous molecules.

ATP: ATP acts as an allosteric modulator, enhancing the sensitivity of the IP3R to activating levels of Ca²⁺. nih.gov This results in an increased open probability of the channel in the presence of its co-agonists, IP3 and Ca²⁺. researchgate.net

cAMP: In addition to activating PKA, cyclic AMP (cAMP) can directly regulate IP3Rs. High local concentrations of cAMP, often achieved within specific signaling microdomains, can directly sensitize all three IP3R subtypes to IP3, independent of PKA activity. cam.ac.uknih.govnih.gov

H⁺ (pH): Cytosolic pH can significantly modulate receptor function. As noted previously, changes in pH can alter the IP3 affinity of different subtypes, with alkalinization increasing the sensitivity of IP3R3 more profoundly than IP3R1. ox.ac.uk

NADH: The metabolic state, reflected in the levels of NADH, can regulate Ca²⁺ release. The enzyme GAPDH can bind to the IP3R, and its enzymatic activity leads to the local generation of NADH, which in turn stimulates IP3R-mediated Ca²⁺ release. elsevier.com This provides a direct link between cellular energy dynamics and Ca²⁺ signaling. elsevier.com

Redox State: The channel is sensitive to the cellular redox environment. Oxidation of critical cysteine thiol groups on the receptor, either by reactive oxygen species or other redox modulators, sensitizes the channel to IP3, leading to enhanced Ca²⁺ release. nih.gov Conversely, reducing conditions can decrease channel activity. nih.gov

Regulation of IP3R Protein Levels and Turnover

The cellular concentration of inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs) is meticulously controlled to ensure fidelity in calcium (Ca²⁺) signaling. The dynamic balance between protein synthesis and degradation, known as protein turnover, dictates the steady-state levels of IP3Rs at the endoplasmic reticulum (ER). This regulation is critical, as alterations in IP3R expression levels can lead to dysregulated Ca²⁺ signals implicated in various pathologies. A primary mechanism governing the degradation of IP3Rs, particularly after prolonged activation, is the ubiquitin-proteasome system. This process involves the tagging of IP3R proteins with ubiquitin molecules, which marks them for destruction by the proteasome. Several key enzymatic players, including ubiquitin ligases and deubiquitinating enzymes, fine-tune this process, ensuring that IP3R levels are appropriately maintained.

Endoplasmic Reticulum-Associated Degradation (ERAD) Pathway Involvement

The Endoplasmic Reticulum-Associated Degradation (ERAD) pathway is a crucial quality control system that identifies and eliminates misfolded or unwanted proteins from the ER. nih.govmdpi.com Beyond its canonical role in protein quality control, the ERAD pathway is also responsible for the regulated degradation of functional proteins, including IP3Rs. nih.govnih.gov When IP3Rs are persistently activated, they undergo conformational changes that render them susceptible to recognition by the ERAD machinery. nih.gov This activation-dependent degradation serves as a negative feedback mechanism to attenuate Ca²⁺ signaling and protect cells from the potentially toxic effects of sustained Ca²⁺ release. nih.gov

The process begins with the recognition of the activated IP3R tetramer by specific ERAD components. nih.gov Subsequently, the receptor is targeted for ubiquitination, a process where multiple ubiquitin molecules are attached. This polyubiquitination acts as a signal for the receptor to be extracted from the ER membrane and translocated to the cytosol. nih.gov Once in the cytosol, the ubiquitinated IP3R is recognized and degraded by the 26S proteasome. nih.gov The degradation of activated IP3Rs via the ERAD pathway is a fundamental mechanism for regulating the sensitivity of the ER Ca²⁺ store to IP₃. nih.gov

Role of Ubiquitin Ligases (e.g., Erlin1/2 complex, RNF170, FBXL2) and Deubiquitinating Enzymes (e.g., BAP1)

The specificity of IP3R degradation is conferred by a series of interacting proteins, including E3 ubiquitin ligases that catalyze the attachment of ubiquitin to the receptor, and deubiquitinating enzymes (DUBs) that reverse this process.

Erlin1/2 complex and RNF170: A key initiating step in the ERAD of activated IP3Rs is their association with the erlin1/2 complex. nih.govnih.gov This large oligomeric complex, composed of erlin-1 and erlin-2 proteins, resides in the ER membrane and acts as a recognition factor for the conformationally active state of IP3Rs. nih.govresearchgate.netresearchgate.net Upon binding to the activated IP3R, the erlin1/2 complex recruits the E3 ubiquitin ligase RNF170. nih.govresearchgate.net RNF170 is a critical ubiquitin ligase that mediates the ubiquitination of activated IP3Rs, marking them for proteasomal degradation. nih.gov Genetic deletion of RNF170 has been shown to mediate the addition of all ubiquitin conjugates to activated IP3Rs. nih.govnih.gov The sequence of events involves the initial association of the erlin1/2 complex with the receptor, followed by RNF170-mediated ubiquitination, which ultimately triggers degradation by the proteasome. nih.gov

FBXL2: Another important E3 ubiquitin ligase involved in IP3R turnover is the F-box protein FBXL2. As a component of the SCF (SKP1-CUL1-F-box protein) ubiquitin ligase complex, FBXL2 specifically targets the type 3 IP3 receptor (IP3R3) for ubiquitination and subsequent degradation. nih.gov This action serves to limit Ca²⁺ influx into the mitochondria, thereby playing a role in the regulation of apoptosis. nih.gov The tumor suppressor protein PTEN can counteract the activity of FBXL2 by competing for binding to IP3R3, thus stabilizing the receptor and promoting Ca²⁺-mediated apoptosis. nih.gov

BAP1: Counteracting the activity of ubiquitin ligases are deubiquitinating enzymes (DUBs), which remove ubiquitin tags and rescue proteins from degradation. The BRCA-associated protein 1 (BAP1) is a tumor suppressor that functions as a DUB for IP3R3. cell-stress.com BAP1 localizes to the ER where it binds to, deubiquitinates, and stabilizes IP3R3. cell-stress.comnih.gov By preventing its proteasomal degradation, BAP1 enhances IP3R3 levels, which is critical for promoting apoptosis in response to cellular stress. cell-stress.comnih.govnih.gov Loss or mutation of BAP1 leads to decreased IP3R3 levels, suppressed Ca²⁺ release, and protection of cells from apoptosis, which can contribute to tumorigenesis. cell-stress.comnih.gov

Key Proteins in IP3R Turnover

| Protein | Class | Function in IP3R Regulation | Target IP3R Isoform |

| Erlin1/2 complex | Recognition Factor | Binds to activated IP3Rs and recruits RNF170. nih.govresearchgate.net | IP3R1 nih.govnih.gov |

| RNF170 | E3 Ubiquitin Ligase | Mediates ubiquitination of activated IP3Rs for ERAD. nih.govuniprot.org | IP3R1 nih.gov |

| FBXL2 | E3 Ubiquitin Ligase | Targets IP3R3 for ubiquitin-mediated degradation. nih.gov | IP3R3 nih.govcell-stress.com |

| BAP1 | Deubiquitinating Enzyme | Deubiquitinates and stabilizes IP3R3, preventing its degradation. cell-stress.comnih.gov | IP3R3 cell-stress.comnih.gov |

Spatial and Temporal Dynamics of Ip3 Mediated Calcium Signaling

Intracellular Localization of IP3 Production and Receptor Activation

The journey of IP3-mediated Ca2+ signaling begins with the generation of IP3 at the plasma membrane. Following the stimulation of cell surface G-protein coupled receptors or receptor tyrosine kinases, the enzyme phospholipase C (PLC) is activated. nih.govyoutube.comresearchgate.net PLC then cleaves the membrane lipid phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: diacylglycerol (DAG) and IP3. youtube.comresearchgate.net While DAG remains in the membrane, the water-soluble IP3 molecule diffuses into the cytosol, where it binds to its specific receptors, the inositol (B14025) 1,4,5-trisphosphate receptors (IP3Rs). nih.govyoutube.comnih.gov

Endoplasmic Reticulum (ER) and Sarcoplasmic Reticulum (SR) as Primary Intracellular Calcium Stores

The endoplasmic reticulum (ER) in most animal cells, and its specialized counterpart in muscle cells, the sarcoplasmic reticulum (SR), serve as the primary intracellular storage depots for Ca2+. nih.govnih.govnih.gov These organelles maintain a high concentration of Ca2+ in their lumen, creating a steep electrochemical gradient with the cytosol, where the resting Ca2+ concentration is kept extremely low. youtube.comnih.gov This gradient is actively maintained by sarco-endoplasmic reticulum Ca2+-ATPase (SERCA) pumps, which continuously pump Ca2+ from the cytosol into the ER/SR lumen. nih.govnih.gov

IP3Rs are transmembrane channel proteins predominantly located on the membrane of the ER and SR. nih.govnih.govnih.gov The binding of IP3 to its receptor initiates a conformational change that opens the channel, allowing for the rapid efflux of Ca2+ from the ER/SR down its concentration gradient and into the cytosol. nih.govnih.gov While the ER is the major IP3-sensitive Ca2+ store, evidence also suggests that IP3 may stimulate Ca2+ release from other organelles, such as the Golgi apparatus and the nucleus. nih.govnih.gov

Role of ER-Plasma Membrane Contact Sites in IP3-Driven Junctional Signaling

The interface between the endoplasmic reticulum and the plasma membrane (ER-PM contact sites) represents a crucial signaling hub. nih.govnih.govfrontiersin.org These are regions where the two membranes are held in close apposition, typically within a range of 10-30 nanometers, facilitated by specific tethering proteins. frontiersin.org ER-PM junctions are not merely structural connections but are dynamic microdomains that play a vital role in regulating Ca2+ dynamics and lipid metabolism. nih.govfrontiersin.orgpatrinum.ch

In the context of IP3 signaling, these contact sites are critical for the replenishment of ER Ca2+ stores through a process known as store-operated Ca2+ entry (SOCE). nih.govyoutube.com When the ER Ca2+ concentration is depleted following IP3-mediated release, stromal interaction molecule (STIM) proteins in the ER membrane sense this change and activate Orai Ca2+ channels in the plasma membrane, leading to Ca2+ influx from the extracellular space. nih.govyoutube.com This influx can then be taken up by the ER, refilling its lumen. youtube.com Furthermore, the close proximity of IP3 production at the plasma membrane and IP3Rs on the ER at these junctions allows for highly localized and efficient signaling. researchgate.net

Complex Spatiotemporal Calcium Signal Patterns

The release of Ca2+ through IP3Rs is not a simple, uniform process. Instead, it gives rise to a complex array of spatiotemporal patterns, from elementary release events to global, propagating waves and oscillations. nih.govnih.gov This complexity is fundamental to the ability of Ca2+ to act as a versatile intracellular messenger.

Generation of Elementary Calcium Puffs and Sparks

The fundamental building blocks of IP3-mediated Ca2+ signaling are localized, transient Ca2+ release events known as "Ca2+ puffs" and "Ca2+ sparks". nih.govelifesciences.org Ca2+ puffs arise from the coordinated opening of a small cluster of IP3Rs. nih.govelifesciences.orgnih.gov These events are brief, lasting only tens to hundreds of milliseconds, and are spatially restricted to a few micrometers. elifesciences.org The generation of Ca2+ puffs is a regenerative process, driven by Ca2+-induced Ca2+ release (CICR), where the Ca2+ released from one IP3R can diffuse and activate neighboring IP3Rs within the cluster. nih.govelifesciences.org All three major isoforms of the IP3R are capable of generating Ca2+ puffs with largely similar characteristics. nih.gov

The term "Ca2+ sparks" is often used to describe similar elementary Ca2+ release events mediated by ryanodine (B192298) receptors (RyRs), another class of intracellular Ca2+ release channels, particularly in muscle cells. nih.gov However, the underlying principle of a localized, quantal release of Ca2+ from intracellular stores is a shared feature.

Mechanisms Underlying Cytosolic Calcium Oscillations and Waves

As the concentration of IP3 increases, the frequency of Ca2+ puffs increases, and with sufficient stimulation, these local events can coordinate to generate propagating Ca2+ waves that can engulf the entire cell. nih.govelifesciences.org These global waves are also driven by the regenerative nature of CICR, where the wave propagates through the sequential activation of adjacent IP3R clusters. researchgate.net

In many cell types, agonist stimulation leads to repetitive, transient increases in the global cytosolic Ca2+ concentration, known as Ca2+ oscillations. elifesciences.orgnih.gov The frequency of these oscillations can vary from a few seconds to several minutes. elifesciences.org The mechanism driving these oscillations is complex and involves feedback loops in the Ca2+ signaling pathway. One key element is the biphasic regulation of the IP3R by cytosolic Ca2+. Low concentrations of Ca2+ potentiate IP3R opening, while high concentrations are inhibitory. elifesciences.orgnih.gov This interplay of activation and inhibition, coupled with the re-uptake of Ca2+ into the ER by SERCA pumps, can generate sustained oscillations. nih.govnih.gov Furthermore, oscillations in the concentration of IP3 itself, driven by Ca2+-dependent feedback on its synthesis and degradation, can also contribute to the generation of Ca2+ oscillations. nih.govnih.govembopress.org

Frequency Encoding of Calcium Signals by IP3R Dynamics

A remarkable feature of Ca2+ oscillations is that the strength of the initial stimulus is often encoded in the frequency, rather than the amplitude, of the oscillations. elifesciences.orgembopress.org This "frequency modulation" allows for a more digital-like signaling mechanism, where different cellular responses can be triggered by distinct oscillation frequencies. elifesciences.org For instance, different frequencies of Ca2+ oscillations have been shown to selectively activate different transcription factors and gene expression programs. elifesciences.orgembopress.org

Interactions with Store-Operated Calcium Entry (SOCE)

The intricate dance of cellular calcium signaling often involves a close partnership between the release of calcium from intracellular stores and the influx of calcium from the extracellular environment. D-myo-inositol-1,4,5-trisphosphate (IP3) receptors, as key players in releasing calcium from the endoplasmic reticulum (ER), are centrally positioned to influence store-operated calcium entry (SOCE), the primary mechanism for replenishing these internal stores. nih.govelifesciences.orgbiorxiv.org This interplay ensures a sustained calcium signal, which is vital for a multitude of cellular processes. The activation of SOCE is initiated when the calcium concentration within the ER lumen decreases. rupress.org This depletion is sensed by stromal interaction molecules (STIMs), which are transmembrane proteins primarily located in the ER membrane. nih.govpaperswithcode.com Upon sensing low ER calcium, STIM proteins undergo conformational changes, oligomerize, and translocate to regions where the ER is in close proximity to the plasma membrane, known as ER-PM junctions. nih.govbiologists.com At these junctions, STIM proteins interact with and activate Orai channels, which are highly selective calcium channels in the plasma membrane, leading to the influx of extracellular calcium. rupress.orgnih.govpaperswithcode.com While the fundamental role of IP3 receptors in initiating SOCE through store depletion is well-established, emerging research reveals a more complex and multifaceted relationship, involving direct functional coupling and regulatory actions that are independent of the receptor's calcium-releasing function. nih.govelifesciences.orgbiorxiv.orgrupress.orgnih.gov

Functional Coupling of IP3Rs to STIM and Orai Channels

The canonical model of IP3R-mediated SOCE activation hinges on the receptor's primary function: releasing calcium from the ER. biorxiv.org Agonist stimulation of cell surface receptors coupled to phospholipase C leads to the generation of IP3, which binds to and opens IP3R channels. nih.govbiorxiv.org The subsequent efflux of calcium from the ER into the cytosol depletes the store's calcium content, triggering the activation of STIM proteins and the subsequent opening of Orai channels. biorxiv.org

However, a growing body of evidence points towards a more intimate and direct functional coupling between IP3Rs and the core components of the SOCE machinery. Studies in various cell types, including neurons and breast cancer cells, suggest that the relationship extends beyond simple store depletion. rupress.orgsciety.org

Key Research Findings on Functional Coupling:

Proximity and Colocalization: Research indicates that IP3Rs are often located in close proximity to STIM2 clusters within ER-PM junctions. nih.gov This spatial arrangement allows STIM2, which is more sensitive to subtle decreases in ER calcium than STIM1, to sense localized calcium depletion near active IP3Rs, even under basal or sub-threshold stimulation conditions. nih.govpnas.org This functional link between IP3R activity and STIM2 pre-clustering is considered a critical checkpoint for the initiation of SOCE. nih.gov

Reciprocal Regulation: The interaction is not unidirectional. While IP3Rs influence STIM activation, STIM proteins can, in turn, modulate IP3R function. The N-terminal luminal domains of unactivated STIM1 and STIM2 have been shown to inhibit IP3R-evoked calcium release. nih.govbiorxiv.org As agonist stimulation increases and STIM proteins become activated, this inhibition is relieved, allowing for a more robust calcium release. nih.gov This suggests a sophisticated feedback mechanism that tailors calcium release to the level of store depletion and the need for calcium entry. biorxiv.org

Stabilization of the STIM-Orai Complex: In Drosophila neurons, wild-type IP3Rs have been shown to be crucial for stabilizing the interaction between STIM and Orai proteins following store depletion. nih.govbiologists.com Mutant IP3Rs were found to attenuate the association of STIM with Orai and subsequent SOCE activation, a defect that could be rescued by the overexpression of STIM and Orai. nih.govbiologists.com This suggests that the IP3R itself can act as a scaffold or facilitator, promoting the efficient coupling of the SOCE machinery. nih.gov

| Interaction Type | Key Proteins Involved | Mechanism | Functional Consequence | Supporting Evidence (Citation) |

|---|---|---|---|---|

| Canonical Activation | IP3R, STIM1, Orai1 | IP3-induced Ca2+ release from the ER depletes stores, activating STIM1. | Initiation of SOCE to replenish ER Ca2+ and sustain signaling. | biorxiv.orgbiorxiv.org |

| STIM2 Pre-clustering | IP3R, STIM2, Orai1 | Ambient IP3R activity creates local Ca2+ depletion sensed by the highly sensitive STIM2. | Constitutive clustering of STIM2 at ER-PM junctions, priming the cell for rapid SOCE activation. | nih.govpnas.org |

| Reciprocal Inhibition | IP3R, STIM1, STIM2 | The N-terminal domains of unactivated STIM proteins inhibit IP3R channel function. | Prevents excessive Ca2+ release; relief of inhibition upon STIM activation coordinates Ca2+ release with Ca2+ entry. | nih.govbiorxiv.org |

| Complex Stabilization | IP3R, STIM, Orai | IP3R acts as a potential scaffold to stabilize the STIM-Orai interaction at ER-PM junctions. | Enhanced efficiency and stability of SOCE activation. | nih.govbiologists.com |

IP3R Regulation of SOCE Independent of Its Calcium Release Function

Perhaps the most intriguing aspect of the IP3R-SOCE interplay is the discovery that IP3Rs can regulate SOCE through a mechanism that is entirely independent of their ability to conduct calcium ions. nih.govelifesciences.org This non-canonical function reveals an unexpected layer of control, where the IP3R acts as a ligand-gated molecular switch rather than a simple ion channel.

This novel regulatory role has been demonstrated conclusively in neuronal cells. nih.govbiorxiv.org Studies using pharmacologically depleted ER calcium stores have shown that the loss of IP3Rs attenuates SOCE. nih.govsciety.org Strikingly, this attenuation can be rescued by expressing a mutant IP3R that is incapable of releasing calcium (a "pore-dead" mutant), but only if this mutant receptor can still bind to its ligand, IP3. nih.govelifesciences.org

Mechanistic Insights:

The core of this mechanism lies in the conformational change that the IP3R undergoes upon binding IP3. nih.govresearchgate.net Even without a functional pore, the binding of IP3 is thought to alter the receptor's structure, enabling it to facilitate the interaction between active STIM1 and Orai1 at the ER-PM junctions. nih.govelifesciences.orgresearchgate.net This suggests that the IP3-bound IP3R acts as a molecular tether or scaffold, enhancing the coupling efficiency of the SOCE complex. sciety.org

This IP3-dependent, but release-independent, regulation has significant physiological implications. It provides a mechanism for convergent regulation, allowing SOCE to be tuned specifically in response to extracellular signals that generate IP3. nih.govelifesciences.orgbiorxiv.org This dual regulation—activating STIMs through store depletion and enhancing STIM-Orai coupling through IP3 binding—may serve to reinforce local calcium entry and ensure a robust and precisely controlled calcium signal in response to specific physiological stimuli. elifesciences.org

| Experimental Observation | Conclusion | Proposed Mechanism | Supporting Evidence (Citation) |

|---|---|---|---|

| Loss of IP3Rs attenuates SOCE even with pharmacological store depletion. | IP3Rs have a role in SOCE beyond simply depleting the ER of calcium. | IP3R may act as a structural component or scaffold at ER-PM junctions. | nih.govsciety.org |

| Expression of a pore-dead IP3R restores SOCE in IP3R-knockdown cells. | The calcium-releasing function (the pore) of the IP3R is not required for this regulatory role. | The protein structure of the IP3R itself is critical for this function. | nih.govelifesciences.orgbiorxiv.org |

| A pore-dead IP3R that cannot bind IP3 fails to restore SOCE. | IP3 binding to the IP3R is essential for this non-canonical regulation of SOCE. | The IP3-induced conformational change in the receptor is the key trigger for enhancing STIM1-Orai1 association. | nih.govelifesciences.orgresearchgate.net |

Role of D Myo Inositol 1,4,5 Triphosphate Signaling in Specific Cellular and Physiological Processes

Fundamental Cellular Processes Regulated by IP3-Calcium Signaling

The IP3-calcium signaling pathway is integral to the life of a cell, influencing its decision to proliferate, differentiate, and carry out specialized functions. This pathway is a master regulator of cellular activity, from the expression of genes to the secretion of proteins and the management of metabolic energy.

Cell Proliferation and Differentiation

The controlled proliferation and differentiation of cells are fundamental for tissue development and homeostasis, and IP3-mediated calcium signaling plays a pivotal role in these processes. Myo-inositol itself is recognized as an essential factor for the growth of mammalian cells. nih.gov The IP3 pathway is instrumental in driving cell cycle progression and guiding cells toward their specialized fates.

Recent research has highlighted the critical role of IP3 receptors (IP3Rs) in vascular smooth muscle cell (VSMC) proliferation. Studies have shown that the expression of all three IP3R subtypes is upregulated during VSMC proliferation and that the genetic removal of these receptors significantly curtails cell growth. nih.gov This demonstrates the essential nature of IP3R-mediated calcium release in promoting the proliferation of these cells. nih.gov

The influence of IP3 signaling extends to various cell types, where it modulates the balance between proliferation and differentiation. The precise patterns of calcium oscillations, dictated by IP3, can determine whether a cell continues to divide or exits the cell cycle to specialize.

Regulation of Gene Transcription and Protein Secretion

The calcium signals initiated by IP3 have profound effects on gene expression and protein secretion. nih.gov Fluctuations in intracellular calcium levels can activate transcription factors, which then bind to DNA and modulate the transcription of specific genes. This mechanism allows cells to adapt to their environment by altering their protein expression profile in response to external stimuli. The IP3/Ca2+ pathway is a key player in this signal transduction from the cell surface to the nucleus. nih.gov

Protein secretion is another fundamental cellular process that is tightly regulated by intracellular calcium concentrations. The fusion of secretory vesicles with the plasma membrane, a critical step in the release of proteins, is a calcium-dependent event. By controlling the release of calcium from intracellular stores, IP3 signaling ensures that proteins are secreted in a timely and controlled manner in response to specific signals.

Control of Cellular Metabolism and Bioenergetics

The inositol (B14025) phosphate (B84403) system, including IP3 and its metabolites, is deeply intertwined with the regulation of cellular metabolism and energy balance. mdpi.com This signaling network contributes to energy homeostasis by influencing nutrient uptake, metabolic signaling pathways, and mitochondrial function. mdpi.com Disruptions in inositol phosphate synthesis have been shown to impact a range of metabolic functions, including glycolysis, gluconeogenesis, and lipid synthesis, underscoring the system's importance in metabolic programming. mdpi.com

Inositol pyrophosphates, which can be formed from the IP3 pathway, are particularly important in metabolic and bioenergetic processes. mdpi.com These molecules can regulate proteins through pyrophosphorylation and play a significant role in maintaining cellular phosphate homeostasis. mdpi.com The flexible and nutrient-responsive nature of the inositol phosphate system makes it an ideal coordinator of metabolic adaptability. mdpi.com

Significance in Neuroscience and Nervous System Function

In the nervous system, IP3-mediated calcium signaling is a key mechanism underlying the intricate processes of synaptic communication and plasticity, which are the cellular foundations of learning and memory.

Contributions to Synaptic Plasticity and Neuronal Excitability

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental property of neurons that enables learning and memory formation. IP3 signaling plays a crucial role in various forms of synaptic plasticity. semanticscholar.orgnih.gov For instance, in the hippocampal CA1 neurons, a region critical for memory, the activation of group I metabotropic glutamate (B1630785) receptors leads to the production of IP3. semanticscholar.org This, in turn, contributes to processes like depotentiation, a form of long-term depression where synaptic strength is reversed. semanticscholar.orgnih.gov

The release of calcium through IP3 receptors can modulate the activity of various ion channels and receptors, thereby influencing neuronal excitability. For example, increased intracellular calcium can affect the activity of NMDA receptors and GABA-A receptors, which are critical for excitatory and inhibitory neurotransmission, respectively. semanticscholar.org This modulation of neuronal excitability is essential for the proper processing of information in the brain.

Specific Roles in Cerebellar Purkinje Cells and Dendritic Spine Morphology

Cerebellar Purkinje cells are a type of neuron that plays a crucial role in motor coordination and learning. These cells express a high concentration of IP3 receptors, particularly the type 1 receptor (IP3R1). semanticscholar.orgnih.govnih.gov Immunogold labeling studies have revealed that these receptors are densely packed in specific subcompartments of the endoplasmic reticulum, including cisternal stacks and smooth tubules, throughout the cell body and extending into the dendritic spines. semanticscholar.orgnih.gov

The strategic localization of IP3Rs in Purkinje cells is critical for their function. IP3-mediated calcium release in these neurons is involved in the induction of long-term depression (LTD), a form of synaptic plasticity thought to be important for motor learning.

Furthermore, IP3 signaling has been shown to regulate the morphology of Purkinje cell dendrites. Interestingly, this regulation appears to be mediated by IP3R1 in the neighboring granule cells, which release brain-derived neurotrophic factor (BDNF) in an IP3-dependent manner. nih.gov This BDNF then acts on the Purkinje cells to promote dendritic outgrowth, highlighting a complex intercellular signaling mechanism. nih.gov The intricate structure of dendritic spines, which are the primary sites of excitatory synaptic input, is also influenced by IP3 signaling, with IP3Rs being present in the spine apparatus. semanticscholar.org

| Parameter | Finding | Cell/Tissue Type | Reference |

| Cell Proliferation | Genetic ablation of all 3 IP3R subtypes significantly reduced cell proliferation. | Vascular Smooth Muscle Cells | nih.gov |

| Gene Transcription | IP3-mediated Ca2+ signals control gene expression. | General | nih.gov |

| Metabolism | The inositol phosphate system is integral to energy homeostasis and metabolic adaptability. | General | mdpi.com |

| Synaptic Plasticity | IP3 signaling is involved in depotentiation in hippocampal CA1 neurons. | Hippocampal CA1 Neurons | semanticscholar.orgnih.gov |

| IP3R Localization | High concentration of IP3R1 in cisternal stacks of the endoplasmic reticulum. | Cerebellar Purkinje Cells | semanticscholar.orgnih.gov |

| Dendritic Morphology | IP3R1 in granule cells regulates Purkinje cell dendritic outgrowth via BDNF. | Cerebellum | nih.gov |

Modulation of Neurotransmitter Release

The second messenger molecule, d-Myo-inositol-1,4,5-triphosphate (IP3), plays a significant role in neuronal function by regulating calcium homeostasis, which is fundamental for processes such as neuronal excitability, synaptic plasticity, and the release of neurotransmitters. numberanalytics.com The inositol 1,4,5-trisphosphate receptor (IP3R), particularly the subtype IP3R1, is highly concentrated in the brain, including hippocampal neurons, where it governs intracellular calcium levels. nih.gov Found on the smooth endoplasmic reticulum (sER), the IP3R1 mobilizes calcium into the cytosol when activated by IP3. nih.gov This increase in intracellular IP3 is often triggered by the stimulation of specific metabotropic glutamate receptors. nih.gov

Research confirms that IP3R1 is present in both presynaptic terminals and postsynaptic spines of hippocampal CA1 pyramidal neurons. nih.gov Following tetanic stimulation, a significant rise in the concentration of IP3R1 occurs within the presynaptic compartment, pointing to its crucial role in the initial phases of synaptic plasticity. nih.gov This suggests that IP3R1 is involved in modulating the release of neurotransmitters by presynaptically regulating calcium homeostasis. nih.gov While calcium entry through voltage-gated calcium channels is a primary driver for synaptic vesicle release, a feedback loop exists where ER calcium stores, governed by IP3Rs, also regulate presynaptic plasticity and neurotransmission. mdpi.com In conditions like Familial Alzheimer's Disease, an enhanced gain-of-function of IP3Rs can disrupt these finely tuned processes and impair neurotransmitter release. mdpi.com

Muscle Physiology: Implications in Excitation-Contraction Coupling

Inositol 1,4,5-trisphosphate (IP3) signaling is a key regulator of muscle contraction. physiology.orgnih.gov In smooth muscle cells (SMCs), IP3 is a critical messenger that mobilizes calcium from intracellular stores, primarily the sarcoplasmic reticulum (SR), to modulate contraction. nih.govnih.gov All three isoforms of the IP3 receptor (IP3R1, IP3R2, and IP3R3) are expressed in various types of SMCs, with their relative abundance and cellular location contributing to differences in signaling. nih.govjci.org For instance, IP3R1 is the main isoform in vascular smooth muscle cells. nih.gov The activation of these receptors by IP3 leads to an increase in intracellular calcium, which is a direct trigger for the contractile apparatus. numberanalytics.com

In cardiac muscle, while the ryanodine (B192298) receptor (RyR) is the primary channel for calcium release during excitation-contraction coupling (ECC), IP3Rs play a significant modulatory role. physiology.orgnih.govebi.ac.uk The IP3R2 isoform is the most prevalent in cardiac muscle. nih.gov Stimulation of G-protein coupled receptors can lead to the production of IP3, which then activates IP3Rs on the SR and the nuclear envelope. frontiersin.org This IP3-mediated calcium release can sensitize adjacent RyRs, leading to a positive inotropic effect, meaning it increases the force of contraction. physiology.orgfrontiersin.org Studies in rabbit ventricular myocytes have shown that stimulating IP3 production increases the amplitude of calcium transients during action potentials, an effect that is blocked by IP3R antagonists. physiology.org

In skeletal muscle, IP3Rs are also involved in calcium signaling related to excitation-transcription coupling and plasticity. physiology.orgresearchgate.net While RyRs are the main players in the rapid calcium release for contraction, IP3Rs, located in the nuclear envelope and in a striated pattern in the sarcoplasm, contribute to slower, nucleus-associated calcium waves. physiology.org Depolarization of the muscle cell membrane can trigger an increase in IP3 levels, leading to these distinct calcium signals. physiology.org

| Receptor/Channel | Primary Function in Muscle | Modulatory Role in Muscle |

| This compound Receptor (IP3R) | Modulates contraction in smooth muscle by releasing Ca2+ from the SR. nih.govnih.gov | In cardiac muscle, sensitizes RyRs to enhance Ca2+ release and contraction force. physiology.orgfrontiersin.org In skeletal muscle, generates slow Ca2+ waves involved in gene expression. physiology.org |

| Ryanodine Receptor (RyR) | Primary Ca2+ release channel for excitation-contraction coupling in skeletal and cardiac muscle. ebi.ac.uk | Interacts with IP3R-mediated signals in cardiac muscle. physiology.org |

Immune Cell Activation and Signaling Pathways

The IP3 signaling pathway is indispensable for the activation and function of immune cells, particularly T lymphocytes. nih.gov Antigen-specific activation of T cells through the T-cell antigen receptor (TCR) complex initiates a signaling cascade that results in a rapid and sustained increase in the concentration of cytoplasmic free calcium. nih.govnih.gov This calcium signal is a critical second messenger that drives T-cell proliferation and the production of essential cytokines like interleukin-2 (B1167480) (IL-2). nih.gov

The process begins when TCR stimulation activates phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into IP3 and diacylglycerol (DAG). nih.gov IP3 diffuses through the cytosol and binds to the type 1 IP3 receptor (IP3R1), an intracellular calcium-release channel located on the endoplasmic reticulum. nih.govnih.gov This binding event triggers the release of calcium from the ER stores into the cytoplasm. nih.gov

Research using Jurkat T cells, a human T lymphocyte cell line, has definitively established the essential role of IP3R1. When the expression of type 1 IP3R was prevented through antisense technology, the T cells were unable to increase their intracellular calcium concentration or produce IL-2 following TCR stimulation. nih.gov This demonstrates that the type 1 IP3R is fundamentally required for the intracellular calcium release that initiates antigen-specific T-cell proliferation. nih.gov Further studies have shown that Inositol (1,4,5) trisphosphate 3 kinase B (Itpkb), an enzyme that converts IP3 to inositol (1,3,4,5) tetrakisphosphate (IP4), is also crucial for T cell development and modulates downstream signaling pathways. pnas.org

| Molecule | Role in T-Cell Activation |

| This compound (IP3) | Second messenger that binds to IP3R1 to trigger Ca2+ release from the ER. nih.govnih.gov |

| Phospholipase C (PLC) | Enzyme activated by TCR stimulation; produces IP3 and DAG from PIP2. nih.gov |